N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide
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Overview
Description
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with hexanoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction times can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Phenoxy derivatives, substituted amides.
Scientific Research Applications
Chemistry
In chemistry, N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenoxy compounds on biological systems, including their interactions with enzymes and cellular pathways.
Medicine
Industry
In industry, this compound may be used in the production of herbicides, pesticides, and other agrochemicals due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group can mimic natural substrates, leading to inhibition or activation of enzymatic pathways. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is unique due to its specific combination of a hexanamide group with a chlorinated phenoxyethyl moiety. This structure provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specialized applications in research and industry.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
Molecular Formula |
C14H16Cl5NO2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H16Cl5NO2/c1-2-3-4-5-12(21)20-13(14(17,18)19)22-11-7-6-9(15)8-10(11)16/h6-8,13H,2-5H2,1H3,(H,20,21) |
InChI Key |
RAXOLHXXINUBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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